(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride
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Overview
Description
(1S,5R)-Bicyclo[320]heptan-3-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes a seven-membered ring
Mechanism of Action
Target of Action
The primary target of EN300-7547275, also known as Enmetazobactam, is the extended-spectrum beta (β)-lactamase (ESBL) enzymes . These enzymes are produced by certain bacteria and can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams . This poses challenges in the treatment of serious infections .
Mode of Action
Enmetazobactam acts as an ESBL inhibitor . It prevents the breakdown of antibiotics like cefepime by ESBL, thereby enhancing the effectiveness of these antibiotics . This interaction with its targets leads to a decrease in the resistance of bacteria to antibiotics, making the treatment more effective .
Biochemical Pathways
It is known that it inhibits the esbl enzymes, which play a crucial role in the antibiotic resistance of certain bacteria . By inhibiting these enzymes, Enmetazobactam disrupts the normal functioning of these bacteria, leading to their eventual death .
Result of Action
The molecular and cellular effects of Enmetazobactam’s action primarily involve the inhibition of ESBL enzymes . This inhibition prevents the breakdown of certain antibiotics, thereby enhancing their effectiveness against ESBL-producing bacteria . As a result, the bacteria are unable to survive, leading to the successful treatment of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride
- rac-[(1R,3S,5R)-6-azabicyclo[3.2.0]heptan-3-yl]methanol hydrochloride
Uniqueness
(1S,5R)-Bicyclo[320]heptan-3-amine;hydrochloride is unique due to its specific stereochemistry and the presence of the bicyclic ring system
Properties
IUPAC Name |
(1S,5R)-bicyclo[3.2.0]heptan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-3-5-1-2-6(5)4-7;/h5-7H,1-4,8H2;1H/t5-,6+,7?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVQXSIGEBRBSO-VPEOJXMDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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